molecular formula C10H15NO3S B2476495 4-Methoxy-3-propan-2-ylbenzenesulfonamide CAS No. 763059-51-4

4-Methoxy-3-propan-2-ylbenzenesulfonamide

Cat. No.: B2476495
CAS No.: 763059-51-4
M. Wt: 229.29
InChI Key: ITLKXKYLQIPXAP-UHFFFAOYSA-N
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Description

Overview of Sulfonamide Scaffolds in Contemporary Organic and Medicinal Chemistry Research

The sulfonamide functional group (-SO₂NHR) is a highly privileged scaffold in the fields of organic and medicinal chemistry. researchgate.netchemeo.com Since the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, sulfonamide-containing compounds, or "sulfa drugs," have become integral to pharmacology. chemeo.com Their enduring importance stems from their synthetic accessibility and their ability to act as a versatile pharmacophore, capable of engaging in key hydrogen bonding interactions with a multitude of biological targets. researchgate.netnih.gov

The sulfonamide scaffold is a cornerstone for drugs with a vast array of therapeutic applications, including antibacterial, anti-inflammatory, anticancer, antiviral, and diuretic agents. chemeo.comresearchgate.netnih.govnih.gov A significant area of research focuses on sulfonamides as inhibitors of the enzyme carbonic anhydrase (CA), which is implicated in diseases like glaucoma and certain types of cancer. nih.govnih.govnih.gov The structural diversity and favorable physicochemical properties of sulfonamides make them excellent candidates for the development of chemical libraries aimed at discovering new therapeutic agents. researchgate.net

Significance of Methoxy (B1213986) and Isopropyl Moieties in Aromatic Systems within Chemical Sciences

The isopropyl group (-CH(CH₃)₂) , a bulky alkyl substituent, primarily exerts its influence through steric hindrance and electron donation via induction. Its size can dictate the orientation of the molecule within a binding pocket, potentially leading to enhanced selectivity for a specific biological target. rsc.org In medicinal chemistry, isopropyl groups are often incorporated to improve a compound's lipophilicity, which can affect its absorption, distribution, and metabolic profile.

Position of 4-Methoxy-3-propan-2-ylbenzenesulfonamide within Known Substituted Benzenesulfonamide (B165840) Architectures

This compound is a polysubstituted aromatic compound. The sulfonamide group is positioned at C1 of the benzene (B151609) ring. The methoxy group at C4 places it in the para-position, while the isopropyl group at C3 is in the meta-position relative to the sulfonamide.

This specific 1,3,4-substitution pattern creates a unique interplay of electronic and steric effects. The para-methoxy group strongly influences the electronic character of the ring and the acidity of the sulfonamide NH group. The adjacent (ortho) isopropyl group introduces significant steric bulk, which could influence the conformation of the sulfonamide group and its interactions with target enzymes.

Many biologically active benzenesulfonamides are substituted at the para-position. researchgate.net The addition of a second substituent, particularly an adjacent alkyl group, is a common strategy to modulate isoform selectivity, for instance, in carbonic anhydrase inhibitors. nih.gov The unique arrangement in this compound distinguishes it from more commonly studied single-substituted or symmetrically substituted analogues.

Below is a table of structurally related benzenesulfonamide compounds, providing a comparative context for the physical and biological properties of this class of molecules.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Known Application/Research Area
4-Methoxybenzenesulfonamide (B72560)C₇H₉NO₃S187.22Precursor in synthesis, research chemical nih.gov
4-Methyl-N-(...)-benzenesulfonamideC₁₅H₁₄N₂O₃S₂346.42Component of antibacterial agents rsc.org
4-amino-N-(4-methoxyphenyl)benzenesulfonamideC₁₃H₁₄N₂O₃S278.33Studied for solubility and transfer processes chemeo.com
4-Methoxy-N-(4-methylphenyl)benzenesulfonamideC₁₄H₁₅NO₃S277.34General sulfonamide research ontosight.ai

This table is generated based on data from publicly available chemical databases and research articles for comparative purposes.

Identification of Key Research Questions and Understudied Aspects Pertaining to this Compound Class

The specific substitution pattern of this compound remains largely unexplored in published scientific literature, presenting several opportunities for novel research. Key questions and understudied aspects include:

Synthesis: While general methods for synthesizing polysubstituted benzenes are well-established, an optimized and efficient synthetic route specifically for this compound has not been detailed. nih.govyoutube.comyoutube.com The regioselectivity of introducing the isopropyl group onto a 4-methoxybenzenesulfonamide precursor presents a notable synthetic challenge.

Structure-Activity Relationship (SAR): There is a significant gap in understanding how the combination of a para-methoxy and an adjacent meta-isopropyl group influences biological activity. How does this specific arrangement affect binding affinity and selectivity for key targets like carbonic anhydrase isoforms compared to other substitution patterns? nih.govnih.gov

Physicochemical Properties: Detailed experimental data on the compound's solubility, pKa, lipophilicity (LogP), and crystal structure are absent. These fundamental properties are crucial for predicting its behavior in biological systems and for designing future analogues. acs.org

Biological Screening: The compound has not been systematically screened against a wide range of biological targets. Given the broad therapeutic potential of the sulfonamide scaffold, investigating its activity as an antibacterial, anticancer, or anti-inflammatory agent could yield valuable results. researchgate.netnih.gov Computational docking studies could initially guide this exploration by predicting potential interactions with various enzymes and receptors. researchgate.net

Further investigation into this and similarly substituted benzenesulfonamides could provide deeper insights into the nuanced effects of substituent patterns on molecular function, potentially leading to the discovery of novel therapeutic agents with improved potency and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-7(2)9-6-8(15(11,12)13)4-5-10(9)14-3/h4-7H,1-3H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLKXKYLQIPXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Methoxy 3 Propan 2 Ylbenzenesulfonamide and Analogues

Retrosynthetic Strategies for the Benzenesulfonamide (B165840) Core and its Substituents

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. beilstein-journals.orgstackexchange.com For 4-methoxy-3-propan-2-ylbenzenesulfonamide, the primary disconnections involve the carbon-sulfur bond of the sulfonamide and the carbon-carbon and carbon-oxygen bonds of the substituents on the aromatic ring.

Derivation of Synthetic Precursors

The most logical retrosynthetic disconnection is the sulfonamide N-S bond, which simplifies the target molecule to an amine (or ammonia) and the corresponding benzenesulfonyl chloride. This is a standard and reliable transformation in synthetic chemistry. rsc.org Further disconnection of the C-S bond of the sulfonyl chloride leads to the key intermediate, 2-isopropylanisole (B1582576). This simplifies the synthesis to the preparation of this disubstituted benzene (B151609) and its subsequent sulfonation.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

Retrosynthetic pathway for this compound. This image is for illustrative purposes and does not represent the actual chemical structure.

Step 1: Sulfonamide Disconnection: The sulfonamide is disconnected to 4-methoxy-3-propan-2-ylbenzenesulfonyl chloride and ammonia (B1221849). This is the reverse of the amidation reaction.

Step 2: Sulfonyl Group Disconnection: The sulfonyl chloride is disconnected to 2-isopropylanisole and chlorosulfonic acid. This represents the reverse of an electrophilic aromatic sulfonation reaction.

Step 3: Isopropyl Group Disconnection: 2-Isopropylanisole can be disconnected to anisole and an isopropyl electrophile (e.g., from 2-chloropropane or propene), which corresponds to a Friedel-Crafts alkylation. Alternatively, it can be derived from 2-isopropylphenol. ulethbridge.caorganicchemistrytutor.com

Step 4: Methoxy (B1213986) Group Disconnection: Anisole can be traced back to phenol and a methylating agent.

This analysis suggests that a practical forward synthesis would commence with a suitably substituted anisole or phenol derivative.

Planning for Regioselectivity and Stereocontrol in Syntheses

The order of introduction of the substituents is critical to achieve the desired 1,2,4-trisubstituted pattern. Both the methoxy (-OCH3) and the isopropyl (-CH(CH3)2) groups are ortho, para-directing activators in electrophilic aromatic substitution. organicchemistrytutor.comlibretexts.orgwikipedia.orglibretexts.org However, the methoxy group is a significantly stronger activating group than the isopropyl group. organicchemistrytutor.com This difference in activating strength is key to controlling the regioselectivity of the sulfonation step.

If the synthesis starts with 2-isopropylanisole, the powerful ortho, para-directing effect of the methoxy group will dictate the position of the incoming electrophile. The positions ortho to the methoxy group are C2 and C6, and the para position is C4. Since the C2 position is already occupied by the isopropyl group, and the C6 position is sterically hindered by the adjacent bulky isopropyl group, electrophilic attack is most likely to occur at the C4 position, which is para to the methoxy group. This regiochemical outcome is highly favorable for the synthesis of the target molecule.

Direct and Indirect Synthetic Approaches to the Sulfonamide Moiety

The formation of the sulfonamide functional group is typically a two-step process: sulfonylation of the aromatic ring to form a sulfonyl chloride, followed by amidation.

Sulfonylation Reactions in the Presence of Methoxy and Alkyl Groups

The introduction of the sulfonyl group onto the 2-isopropylanisole ring is most commonly achieved through chlorosulfonation using chlorosulfonic acid (ClSO3H). rsc.org The reaction is an electrophilic aromatic substitution where the electrophile is generated from chlorosulfonic acid.

As discussed in section 2.1.2, the regioselectivity of this reaction is primarily controlled by the strongly activating methoxy group, directing the sulfonation to the position para to it (C4), leading to the desired 4-methoxy-3-propan-2-ylbenzenesulfonyl chloride.

Table 1: Hypothetical Reaction Conditions for the Chlorosulfonation of 2-Isopropylanisole

EntryStarting MaterialReagentSolventTemperature (°C)Product
12-IsopropylanisoleChlorosulfonic Acid (excess)Dichloromethane0 to 254-Methoxy-3-propan-2-ylbenzenesulfonyl chloride

This table represents a plausible set of reaction conditions based on general knowledge of chlorosulfonation reactions.

Amidation and Sulfonamide Formation Reactions

The conversion of the synthesized 4-methoxy-3-propan-2-ylbenzenesulfonyl chloride to the final sulfonamide is a straightforward nucleophilic acyl substitution reaction. The sulfonyl chloride is treated with ammonia, typically in the form of aqueous ammonium (B1175870) hydroxide (B78521), to yield this compound.

This reaction is generally high-yielding and clean. The workup typically involves quenching the reaction mixture with water and collecting the precipitated sulfonamide product by filtration.

Introduction and Manipulation of Methoxy and Propan-2-yl Substituents

The key starting material for the proposed synthesis is 2-isopropylanisole. This can be prepared by several methods. A common laboratory-scale synthesis involves the O-methylation of 2-isopropylphenol using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. ulethbridge.caorganicchemistrytutor.com

Alternatively, the isopropyl group can be introduced onto the anisole ring via a Friedel-Crafts alkylation reaction. rsc.orggoogle.comyoutube.comacs.org Anisole can be reacted with an isopropylating agent such as 2-chloropropane or propene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). google.comyoutube.com However, Friedel-Crafts alkylations are known to sometimes suffer from issues such as polyalkylation and carbocation rearrangements. The reaction of anisole with an alkyl halide and a Lewis acid typically yields a mixture of ortho and para isomers, with the para isomer often being the major product due to reduced steric hindrance. youtube.com Therefore, direct isopropylation of anisole might require separation of the desired ortho isomer from the para isomer.

Table 2: Comparison of Synthetic Routes to 2-Isopropylanisole

RouteStarting MaterialReagentsAdvantagesDisadvantages
12-IsopropylphenolDimethyl sulfate, BaseHigh regioselectivity2-Isopropylphenol may not be readily available
2Anisole2-Chloropropane, AlCl3Readily available starting materialsPotential for polyalkylation, formation of isomeric products requiring separation

The synthesis of the closely related tamsulosin intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, often starts from methoxybenzene and introduces the side chain via a Friedel-Crafts reaction, followed by chlorosulfonation and amidation. epo.org This lends further support to the proposed synthetic strategy.

Alkylation and Alkoxylation Strategies

N-alkylation of sulfonamides is a common strategy to introduce alkyl groups onto the sulfonamide nitrogen. For instance, 2-azidobenzenesulfonamide can be N-alkylated with 5-bromopent-1-ene to yield an N-pentenyl sulfonamide. nih.gov This reaction serves as a precursor for further intramolecular reactions to construct more complex heterocyclic systems. nih.gov

Alkoxylation, the introduction of an alkoxy group, can be achieved through various methods. For example, in the synthesis of tamsulosin, a key intermediate is (R)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide. The synthesis involves the reaction of N-protected D-alanine with methoxybenzene. google.com

Methods for Introducing Isopropyl Groups onto Aromatic Rings

The introduction of an isopropyl group onto a benzene ring can be achieved through Friedel-Crafts alkylation using an isopropylating agent like isopropyl alcohol in the presence of an acid catalyst. Zeolite catalysts, particularly those belonging to the MTW family, have been employed for the gas-phase alkylation of benzene with isopropyl alcohol to produce cumene (isopropylbenzene). google.com The presence of water, a byproduct when using isopropyl alcohol, can negatively impact the catalyst's performance. google.com

Advanced Synthetic Techniques Applicable to Substituted Benzenesulfonamides

Modern synthetic chemistry offers a range of advanced techniques for the synthesis and diversification of substituted benzenesulfonamides.

Catalytic Cross-Coupling Methodologies for Aryl-Sulfur and Aryl-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming aryl-sulfur and aryl-carbon bonds.

Aryl-Sulfur Bond Formation: A palladium-catalyzed method allows for the preparation of arylsulfonyl chlorides from arylboronic acids, which are then readily converted to sulfonamides. nih.gov This approach offers a convergent synthesis, allowing for variation in both the aryl and amine components. nih.gov Ullmann-type coupling reactions, using copper(I) iodide as a catalyst, provide a method for the sulfur-(hetero)arylation of sulfenamides with (hetero)aryl iodides. acs.org

Aryl-Carbon Bond Formation: Palladium-catalyzed three-component reactions of sulfonamides, paraformaldehyde, and arylboronic acids can be used to synthesize arylmethylsulfonamide derivatives. organic-chemistry.org Nickel-catalyzed cross-coupling reactions have also been developed for the C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu

Catalyst SystemReactantsProductReference
Palladium CatalystArylboronic acids, Chlorosulfonylating agent, AmineAryl sulfonamide nih.gov
Copper(I) IodideSulfenamide, (Hetero)aryl iodideS-(Hetero)aryl sulfenamide acs.org
Palladium CatalystSulfonamide, Paraformaldehyde, Arylboronic acidArylmethylsulfonamide organic-chemistry.org
Nickel CatalystSulfonamide, Aryl halideN-Aryl sulfonamide princeton.edu

Electrochemical Synthesis in Sulfonamide Chemistry

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides. A single-step electrochemical synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines has been developed. nih.gov This method avoids the prefunctionalization of the aromatic ring and uses electricity as a clean oxidant. nih.gov The reaction proceeds through the anodic oxidation of the arene to form a radical cation, which is then attacked by an amidosulfinate nucleophile. nih.gov This electrochemical approach can be conducted in a continuous-flow microreactor, allowing for scalability. researchgate.net Another electrochemical method involves the oxidative coupling of thiols and amines. semanticscholar.org

Multi-component Reactions and Cycloaddition Chemistry for Diversification

Multi-component Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product. A three-component reaction involving an aryldiazonium tetrafluoroborate, a sulfur dioxide surrogate like DABSO, and an amine can produce sulfonamides. thieme-connect.com Another MCR involves a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide to create sulfonamide-conjugated ketenimines. acs.org

Cycloaddition Chemistry: Sulfonamide-activated olefins and acetylenes can act as dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions. benthamdirect.comhkbu.edu.hk These reactions are valuable for constructing six-membered rings and other cyclic structures containing the sulfonamide moiety. ingentaconnect.com Bioorthogonal cycloaddition reactions of sulfonyl sydnonimines with dibenzoazacyclooctyne have been used for the controlled release of sulfonamides. nih.gov

Derivatization and Functionalization Strategies for this compound

The functionalization of benzenesulfonamides is crucial for modulating their biological activity. nih.gov Variation of substituents at different positions on the benzene ring can lead to a wide range of binding affinities and selectivities for biological targets. nih.govresearchgate.net

For instance, in a series of fluorinated benzenesulfonamides, the introduction of different substituents at the 2-, 3-, and 4-positions resulted in compounds with varying inhibitory potencies against carbonic anhydrases. nih.gov Similarly, the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has been explored to develop potent and selective inhibitors of 12-lipoxygenase. nih.gov

Derivatization can also occur at the sulfonamide nitrogen. N-substitution of primary sulfonamides is a strategy to potentially enhance isoform selectivity of inhibitors. nih.gov The synthesis of benzenesulfonamide-bearing functionalized imidazole derivatives has been investigated to develop novel antimicrobial agents. mdpi.com

Compound/ScaffoldTargetKey FindingsReference
Fluorinated benzenesulfonamidesCarbonic AnhydrasesSubstituent variation influences binding affinity and isoform selectivity. nih.govresearchgate.net
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives12-LipoxygenaseOptimization of the scaffold led to potent and selective inhibitors. nih.gov
N-substituted sulfonamidesCarbonic AnhydrasesN-substitution can lead to isoform-selective modulators. nih.gov
Benzenesulfonamide-bearing imidazolesMycobacterium abscessusNovel derivatives showed promising antimicrobial activity. mdpi.com

Modification of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound serves as a versatile handle for the introduction of various substituents, enabling the synthesis of a diverse library of derivatives. Common modifications include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through several methods. A general approach involves the deprotonation of the sulfonamide with a suitable base, followed by reaction with an alkyl halide.

A study on the N-alkylation of a range of sulfonamides demonstrated the use of sodium hydride (NaH) as a base in a solvent such as tetrahydrofuran (THF) to generate the corresponding sodium salt, which then readily reacts with an alkyl halide. While specific examples for this compound are not detailed, the general applicability of this method is well-established for aromatic sulfonamides.

Reactant 1Reactant 2BaseSolventProduct
SulfonamideAlkyl HalideNaHTHFN-Alkylsulfonamide

N-Acylation: The acylation of the sulfonamide nitrogen is a common transformation that can be accomplished using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base.

One general and efficient method for the N-acylation of sulfonamides involves the use of N-acylbenzotriazoles. In this procedure, the sulfonamide is first treated with sodium hydride in dry THF, followed by the addition of the N-acylbenzotriazole. The reaction mixture is then refluxed to afford the corresponding N-acylsulfonamide in good yields. semanticscholar.orgresearchgate.net This method is advantageous due to the ready availability and stability of N-acylbenzotriazoles.

SulfonamideAcylating AgentBaseSolventProductYield
p-ToluenesulfonamideN-(4-tolylcarbonyl)benzotriazoleNaHTHFN-(4-Tolylcarbonyl)-p-toluenesulfonamide83% semanticscholar.org
MethylsulfonamideN-(4-Tolylcarbonyl)benzotriazoleNaHTHFN-(4-Tolylcarbonyl)methanesulfonamide85% semanticscholar.org

Functional Group Interconversions on the Benzene Ring and Side Chains

The aromatic ring and the isopropyl and methoxy substituents of this compound offer multiple sites for functional group interconversions, allowing for further diversification of the molecular scaffold.

Electrophilic Aromatic Substitution: The methoxy and isopropyl groups on the benzene ring direct incoming electrophiles to specific positions. The methoxy group is a strong activating group and is ortho-, para-directing, while the isopropyl group is a weaker activating group and is also ortho-, para-directing. In the case of 2-isopropylanisole, the starting material for the synthesis of the target sulfonamide, electrophilic substitution reactions such as bromination have been shown to occur at the position para to the methoxy group. sigmaaldrich.com This regioselectivity is crucial for the controlled synthesis of specifically substituted analogues.

Demethylation of the Methoxy Group: The methoxy group can be cleaved to reveal a phenolic hydroxyl group, a common transformation in the synthesis of biologically active compounds. This demethylation can be achieved using various reagents, including strong acids like hydrobromic acid or Lewis acids such as boron tribromide. A regioselective demethylation of a para-methoxy group in the presence of other methoxy groups has been reported using an excess of a Lewis acid, such as aluminum chloride, in an organic solvent. google.com

Oxidation of the Isopropyl Group: While the benzene ring itself is generally resistant to oxidation, alkyl side chains can be oxidized under vigorous conditions. The isopropyl group, having a benzylic hydrogen, is susceptible to oxidation by strong oxidizing agents like potassium permanganate to a carboxylic acid. However, for more controlled and selective oxidation, milder reagents would be necessary to avoid degradation of the entire molecule.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design Principles for Systematic Structural Modification of 4-Methoxy-3-propan-2-ylbenzenesulfonamide Analogues

The systematic structural modification of a lead compound like this compound is guided by established medicinal chemistry principles. The goal is to enhance desired properties such as potency, selectivity, and metabolic stability while minimizing undesirable effects. For sulfonamide-based compounds, several key areas of the molecule can be targeted for modification.

One common strategy involves the modification of the sulfonamide group itself. For instance, the hydrogen atoms on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups to alter lipophilicity and hydrogen bonding capacity. Another approach is to explore different substitution patterns on the phenyl ring. In the case of this compound, the methoxy (B1213986) and isopropyl groups at the 4- and 3-positions, respectively, are key determinants of its electronic and steric properties. Systematic modification could involve:

Varying the alkyl group at the 3-position: Replacing the isopropyl group with smaller or larger alkyl groups (e.g., ethyl, tert-butyl) can probe the steric requirements of the binding pocket of a biological target.

Altering the substituent at the 4-position: The methoxy group can be replaced with other electron-donating or electron-withdrawing groups (e.g., ethoxy, hydroxyl, chloro, nitro) to modulate the electronic environment of the phenyl ring.

Introducing additional substituents: Adding further substituents to the phenyl ring can explore new interaction points with a target receptor or enzyme.

A medicinal chemistry campaign focused on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold provides an illustrative example of these principles. In that study, researchers systematically modified the benzylamino and sulfonamide portions of the molecule to develop potent and selective inhibitors of 12-lipoxygenase. nih.gov This highlights how a focused approach to structural modification can lead to compounds with improved biological activity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.orgjocpr.com These models are expressed as mathematical equations that can predict the activity or properties of new, unsynthesized compounds. wikipedia.orgnih.gov

A typical QSAR/QSPR model takes the form: Activity/Property = f (molecular descriptors)

Where the molecular descriptors are numerical representations of the chemical structure, such as:

Electronic descriptors: These describe the electron distribution in the molecule and include parameters like Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents.

Steric descriptors: These relate to the size and shape of the molecule and include parameters like Taft's steric parameter (Es) and molar refractivity (MR).

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with the partition coefficient (logP) being the most common descriptor.

For a series of analogues of this compound, a QSAR study would involve synthesizing a set of compounds with systematic variations in their structure and measuring their biological activity. These data would then be used to build a mathematical model. Statistical methods such as multiple linear regression (MLR) and artificial neural networks (ANN) are often employed to develop these models. brieflands.com The predictive power of the resulting QSAR model can then be used to guide the design of more potent compounds. jocpr.com

Similarly, QSPR models can be developed to predict physicochemical properties like solubility, melting point, and chromatographic retention times. nih.gov These models are valuable for optimizing the drug-like properties of a compound series. nih.gov

Descriptor TypeExampleProperty Influenced
ElectronicHammett constant (σ)Receptor binding affinity, reaction rates
StericMolar Refractivity (MR)Fit within a binding pocket
HydrophobicPartition coefficient (logP)Membrane permeability, protein binding

Positional and Electronic Effects of Substituents on Molecular Behavior

The position and electronic nature of substituents on the phenyl ring of this compound have a profound impact on its molecular behavior. The interplay of inductive and resonance effects of the methoxy and isopropyl groups influences the electron density of the aromatic ring and the acidity of the sulfonamide proton.

The 4-Methoxy Group: The methoxy group is an electron-donating group through resonance, which increases the electron density of the phenyl ring, particularly at the ortho and para positions. This can influence the strength of interactions with a biological target.

The combined electronic effect of these substituents will influence the pKa of the sulfonamide group. The pKa, in turn, affects the ionization state of the molecule at physiological pH, which is a critical determinant of its solubility, membrane permeability, and ability to interact with its target.

Systematic studies on other sulfonamide-containing compounds have demonstrated the importance of these effects. For example, the introduction of different substituents on the phenyl ring of other benzenesulfonamide (B165840) derivatives has been shown to significantly alter their biological activity.

Conformational Analysis and its Impact on Structure-Activity Relationships

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The preferred conformation of a molecule, often the one with the lowest energy, is crucial for its interaction with a biological target. For this compound, rotation around the C-S and S-N bonds, as well as the bond connecting the isopropyl group to the ring, will lead to different conformers.

The bioactive conformation, the specific shape the molecule adopts when it binds to its target, may not be the lowest energy conformation in solution. Understanding the conformational preferences of a molecule and the energy barriers between different conformations is therefore essential for rational drug design.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are often used to explore the conformational landscape of a molecule. Experimental techniques like X-ray crystallography and NMR spectroscopy can provide information about the solid-state and solution-phase conformations, respectively.

Studies on related sulfonamides have shown that different diastereomers can exist in equilibrium between several conformers, and the relative populations of these conformers can be influenced by the solvent. researchgate.net The stability of these conformers is often dictated by a balance of steric and electronic interactions, including intramolecular hydrogen bonds. researchgate.net

Stereochemical Considerations and Enantiomeric Research

Stereochemistry plays a critical role in the biological activity of many drugs. If a molecule contains a chiral center, it can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. While this compound itself is not chiral, modifications to the structure could introduce chirality. For instance, replacing the isopropyl group with a sec-butyl group would create a chiral center.

Enantiomers can have significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. Therefore, if a chiral analogue of this compound were to be synthesized, it would be essential to separate and test the individual enantiomers.

Mechanistic Research into Chemical Reactivity and Biological Interactions

Elucidation of Reaction Mechanisms for Synthesis and Transformation Pathways

The synthesis of 4-Methoxy-3-propan-2-ylbenzenesulfonamide is not commonly detailed in standard literature, however, a chemically sound and efficient pathway can be proposed based on well-established reactions of aromatic compounds. The synthesis is logically approached as a two-step process starting from 2-isopropylanisole (B1582576).

Step 1: Electrophilic Aromatic Substitution: Chlorosulfonation of 2-Isopropylanisole

The first step involves the chlorosulfonation of 2-isopropylanisole using chlorosulfonic acid (ClSO₃H). This is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the methoxy (B1213986) group (-OCH₃) and the isopropyl group (-CH(CH₃)₂).

Directing Effects: Both the methoxy and isopropyl groups are activating, ortho, para-directors. The methoxy group is a strongly activating group, while the isopropyl group is weakly activating. The substitution is therefore primarily governed by the powerful directing effect of the methoxy group.

Mechanism: The reaction proceeds via the generation of a sulfur trioxide-like electrophile from chlorosulfonic acid. The aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The most stable sigma complex is formed when the substitution occurs at the position para to the methoxy group (C4 position), as this allows for resonance delocalization of the positive charge onto the oxygen atom of the methoxy group. This position is also ortho to the isopropyl group. A subsequent deprotonation by a weak base (like Cl⁻) restores the aromaticity and yields the primary product, 4-methoxy-3-propan-2-ylbenzenesulfonyl chloride. google.com

Step 2: Nucleophilic Substitution: Amination of 4-Methoxy-3-propan-2-ylbenzenesulfonyl Chloride

The second step is the conversion of the sulfonyl chloride intermediate into the final sulfonamide. This is achieved through a reaction with ammonia (B1221849) or an aqueous ammonia solution. nih.gov

Mechanism: The mechanism is analogous to nucleophilic acyl substitution. The nitrogen atom of ammonia, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group and yielding the protonated sulfonamide. A second molecule of ammonia acts as a base to deprotonate the nitrogen, resulting in the final product, this compound, and ammonium (B1175870) chloride as a byproduct. prepchem.com

Common transformation pathways for the sulfonamide product could involve N-alkylation or its use as a protecting group for amines, which can be subsequently cleaved under specific conditions. orgsyn.org

Investigation of Ligand-Target Interactions via Molecular Docking and Binding Affinity Predictions

The primary mechanism of action for benzenesulfonamide (B165840) inhibitors involves the coordination of the sulfonamide moiety to a zinc ion (Zn²⁺) located deep within the enzyme's active site. nih.govmdpi.com The sulfonamide group first deprotonates to its anionic form (-SO₂NH⁻), which then acts as a strong ligand for the Zn²⁺ ion, displacing a zinc-bound water molecule or hydroxide (B78521) ion.

For this compound, the predicted interactions within a typical carbonic anhydrase active site would include:

Zinc Coordination: The deprotonated sulfonamide nitrogen forms a coordinate bond with the catalytic Zn²⁺ ion.

Hydrogen Bonding: The two oxygen atoms of the sulfonamide group are crucial for binding affinity. They act as hydrogen bond acceptors, typically forming interactions with the backbone amide protons of conserved residues like Thr199. rsc.orgnih.gov

Hydrophobic Interactions: The benzene ring and its substituents engage in van der Waals and hydrophobic interactions with nonpolar residues lining the active site cavity. The isopropyl group, being bulky and hydrophobic, would likely occupy a hydrophobic pocket, which can contribute significantly to both the binding affinity and the selectivity for different CA isoforms. researchgate.net The methoxy group may engage in further, more subtle polar or nonpolar contacts.

Table 1: Predicted Ligand-Target Interactions for this compound with Carbonic Anhydrase
Molecular MoietyType of InteractionPotential Interacting Partner in Target (e.g., CA)Contribution to Binding
Sulfonamide (-SO₂NH₂)Zinc Coordination (via N⁻)Catalytic Zn²⁺ ionPrimary anchoring; high affinity
Sulfonyl Oxygens (-SO₂)Hydrogen BondingBackbone NH of Thr199Stabilization and orientation
Aromatic RingHydrophobic / π-π StackingHydrophobic residues (e.g., Val121, Leu198)Affinity and positioning
Isopropyl GroupHydrophobic / van der WaalsHydrophobic sub-pocketAffinity and isoform selectivity
Methoxy Groupvan der Waals / weak H-bondActive site residues or waterMinor affinity contribution

Spectroscopic Probes in Reaction Monitoring and Mechanistic Insights

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the structure of this compound and for monitoring the progress of its synthesis.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups. During the synthesis, the transformation of the sulfonyl chloride to the sulfonamide can be monitored by the disappearance of the S-Cl bond vibration and the appearance of characteristic N-H and S=O stretches of the sulfonamide group. researchgate.net

Table 2: Predicted Characteristic IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Asymmetric & Symmetric Stretch3390 - 3250
C-H (Aromatic)Stretch3100 - 3000
C-H (Aliphatic)Stretch2970 - 2870
S=O (Sulfonyl)Asymmetric Stretch1350 - 1310
S=O (Sulfonyl)Symmetric Stretch1170 - 1140
C-O (Methoxy)Stretch1270 - 1230

Data derived from general ranges for aromatic sulfonamides. jst.go.jpresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Although experimental spectra for this specific compound are not published, its ¹H and ¹³C NMR spectra can be reliably predicted.

¹H NMR: The proton spectrum would be highly characteristic. The three protons on the aromatic ring would appear as distinct signals, with their splitting patterns (doublets or doublet of doublets) determined by their ortho and meta relationships. The isopropyl group would show a septet for the single CH proton and a doublet for the six equivalent methyl protons. The methoxy group would appear as a sharp singlet, and the two amine protons would likely be a broad singlet. rsc.orgchemicalbook.com

¹³C NMR: The carbon spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the three substituents. Additional signals would correspond to the methoxy carbon and the two different carbons of the isopropyl group. tandfonline.comresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
Assignment¹H NMR Prediction¹³C NMR Prediction
Aromatic CHδ 7.0 - 7.8δ 110 - 160
-SO₂NH₂δ 7.3 (broad s, 2H)N/A
-OCH₃δ 3.9 (s, 3H)δ 55 - 60
-CH(CH₃)₂δ 3.3 (septet, 1H)δ 25 - 30
-CH(CH₃)₂δ 1.2 (d, 6H)δ 20 - 25

Predicted values are based on standard chemical shift data and substituent effects.

Kinetic Studies of Reactions Involving the Sulfonamide Moiety

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For this compound, the most relevant kinetic investigations would concern its formation and its hydrolysis (degradation).

Kinetics of Formation

The reaction between an amine and a sulfonyl chloride to form a sulfonamide is typically a rapid, second-order process. nih.gov The rate law is generally expressed as:

Rate = k [R-SO₂Cl] [R'-NH₂]

The rate constant, k, is influenced by the electronic nature of the substituents on both reactants and the solvent. For the synthesis of this compound, the electron-donating methoxy and isopropyl groups on the benzenesulfonyl chloride ring slightly decrease the electrophilicity of the sulfur atom. This would likely result in a slightly slower reaction rate compared to the reaction with unsubstituted benzenesulfonyl chloride.

Kinetics of Hydrolysis

Sulfonamides are generally quite stable and hydrolyze slowly under neutral aqueous conditions. However, the hydrolysis rate is significantly affected by pH and temperature. The process is typically subject to both specific acid and specific base catalysis. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfonamide nitrogen is protonated, which makes the sulfur atom more electrophilic and facilitates the nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under alkaline conditions, the mechanism can involve the formation of the sulfonamide anion, but hydrolysis is generally slower than under acidic conditions. researchgate.net

The substituents on the aromatic ring also influence the hydrolysis rate. The electron-donating methoxy and isopropyl groups on this compound would be expected to decrease the rate of nucleophilic attack on the sulfur atom, thereby increasing the compound's stability towards hydrolysis compared to sulfonamides bearing electron-withdrawing groups.

Table 4: Factors Influencing Reaction Kinetics of the Sulfonamide Moiety
FactorEffect on Formation RateEffect on Hydrolysis Rate
pHGenerally faster under basic conditions (deprotonated amine is more nucleophilic)Catalyzed by both strong acid and strong base; slowest near neutral pH
TemperatureIncreases rate (Arrhenius behavior)Increases rate (Arrhenius behavior)
Substituents (on Ar-SO₂)Electron-withdrawing groups increase rate; electron-donating groups decrease rateElectron-withdrawing groups increase rate; electron-donating groups decrease rate
Solvent PolarityComplex effects, but polar solvents can stabilize charged intermediates/transition statesPolar protic solvents (like water) are required for hydrolysis

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published experimental data for the advanced spectroscopic and analytical characterization of the compound “this compound.”

Therefore, it is not possible to provide detailed research findings, including data tables for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as requested in the outline. The structural assignment, purity assessment, molecular weight determination, and fragmentation pattern analysis for this specific molecule have not been documented in the accessible resources.

General methodologies for the analytical techniques listed in the request are well-established, but their direct application and the resulting data for this compound are not available.

Applications and Role in Specialized Chemical Systems Excluding Direct Bioactivity/therapeutic Use

Potential as Synthetic Intermediates in Complex Molecule Synthesis

The structural features of 4-Methoxy-3-propan-2-ylbenzenesulfonamide make it a promising intermediate or building block in the synthesis of more complex molecular architectures. Sulfonyl-containing compounds are considered ubiquitous building blocks in synthetic chemistry. eurjchem.com The reactivity of the molecule can be directed at several key positions, allowing for diverse synthetic transformations.

The aromatic ring, activated by the electron-donating methoxy (B1213986) group, is susceptible to electrophilic aromatic substitution. The directing effects of the methoxy, isopropyl, and sulfonamide groups can be exploited to introduce additional functionalities at specific positions on the benzene (B151609) ring. Furthermore, the sulfonamide moiety itself can be a site for chemical modification. For instance, the nitrogen atom of the primary sulfonamide can undergo alkylation or arylation reactions.

Recent advancements in photocatalysis have demonstrated strategies for the late-stage functionalization of sulfonamides by converting them into sulfonyl radical intermediates, which can then be combined with various alkene fragments. acs.org This highlights the potential for using this compound as a precursor to novel compounds through radical chemistry. The cleavage of sulfonamides, which can be structure-dependent, also presents a pathway for further synthetic diversification. eurjchem.com

Table 1: Potential Reaction Sites on this compound for Synthetic Elaboration

Reactive Site Type of Reaction Potential Outcome
Aromatic RingElectrophilic Aromatic SubstitutionIntroduction of new functional groups (e.g., nitro, halogen, acyl)
Sulfonamide N-HN-Alkylation / N-ArylationFormation of secondary or tertiary sulfonamides
Sulfonamide S-N BondReductive or Hydrolytic CleavageRemoval of the sulfonyl group, yielding an aniline derivative
Sulfonyl GroupConversion to Sulfonyl RadicalC-S bond formation with alkenes for complex adducts

Use in Material Science for Functional Polymer or Crystalline Material Development

The development of functional materials, including polymers and crystalline solids, relies on molecules that can self-assemble or be incorporated into larger structures to impart specific properties. Aromatic sulfonamides are well-suited for this purpose due to their ability to form robust intermolecular interactions.

Crystalline Materials: The presence of both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens and methoxy oxygen) in this compound facilitates the formation of ordered crystalline lattices. researchgate.netnih.gov Studies on related aromatic sulfonamides have shown that intermolecular hydrogen bonds, along with C-H/O, C-H/π, and π-π stacking interactions, govern the crystal packing arrangements. acs.org This can lead to the formation of various supramolecular structures such as dimers, chains, and sheets. researchgate.netacs.org The phenomenon of polymorphism, where a compound exists in multiple crystalline forms with different physical properties, is common among aromatic sulfonamides and is of significant interest in materials science. nih.govacs.org

Functional Polymers: Sulfonamide moieties can be incorporated into polymer chains to create materials with unique characteristics. Research has shown the synthesis of well-defined polymer architectures containing primary benzene sulfonamide groups using techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. rsc.org Such polymers can exhibit pH-responsive behavior due to the acidic nature of the sulfonamide proton. It is conceivable that a monomer derived from this compound could be synthesized and polymerized. For example, functionalized poly(styrene oxide) with a sulfonamide group has been developed, which can be later modified to create ion-conducting polymers. rsc.orgresearchgate.nettum.de Polysulfonamides, synthesized from monomers like bis(N-sulfonyl aziridine), exhibit excellent thermal properties and fluorescence. acs.org

Table 2: Typical Intermolecular Interactions in Aromatic Sulfonamide Crystals

Interaction Type Atoms/Groups Involved Typical Distance (Å) Influence on Crystal Structure
N-H···O Hydrogen BondSulfonamide N-H and Sulfonyl O1.9 - 2.2Primary driving force for self-assembly into chains or dimers. nih.gov
C-H···O InteractionAromatic C-H and Sulfonyl/Methoxy O2.2 - 2.8Stabilizes the overall crystal packing.
π-π StackingAromatic Rings3.3 - 3.8Contributes to the formation of layered structures.

Application as Ligands in Coordination Chemistry or Catalysis

The sulfonamide group possesses donor atoms (nitrogen and oxygen) that can coordinate with metal ions, making this compound a potential ligand for the synthesis of coordination compounds. nih.govtandfonline.com Heterocyclic sulfonamides are known to act as ligands, coordinating with transition metals through the donor atoms in the -SO2-NH- group and/or other functional groups in the molecule. nih.gov

Upon coordination, the properties of both the ligand and the metal ion can be modified. The deprotonated sulfonamide nitrogen can form a strong bond with a metal center. sjp.ac.lk The resulting metal complexes can exhibit unique geometries and electronic properties. For instance, copper(II) complexes with N-sulfonamide ligands have been shown to adopt distorted square pyramidal geometries. nih.gov

These coordination complexes have potential applications in catalysis. Metal complexes of sulfonamide derivatives have been investigated for activities such as olefin polymerization. researchgate.net The specific arrangement of the 4-methoxy and 3-isopropyl substituents on the benzene ring could influence the steric and electronic environment around the coordinated metal center, potentially tuning its catalytic activity and selectivity for specific chemical transformations.

Table 3: Potential Coordination Modes of this compound with Metal Ions (M)

Coordination Mode Donating Atoms Description
MonodentateSulfonamide Nitrogen (deprotonated)The primary nitrogen atom binds to the metal center after losing its proton.
MonodentateSulfonyl OxygenOne of the oxygen atoms of the SO2 group coordinates to the metal center.
BidentateSulfonamide N and Sulfonyl OThe ligand forms a chelate ring by coordinating through both a nitrogen and an oxygen atom.

Development as Components in Analytical Reagents or Sensors

Sulfonamide-based molecules have shown considerable promise as chemosensors for the detection of various ionic species. tandfonline.com Their ability to bind with cations or anions through mechanisms like complexation, charge transfer, or hydrogen bonding can produce a detectable optical or electrochemical signal. tandfonline.com

The structure of this compound could be adapted for sensor applications. For example, it could be incorporated into a larger molecular framework containing a fluorophore. The binding of a target analyte to the sulfonamide portion could modulate the fluorescence properties of the molecule, allowing for quantitative detection. tandfonline.com

Furthermore, sulfonamides have been used to create electrochemical sensors. A glassy carbon electrode modified with functionalized graphene has been developed for the sensitive determination of sulfonamides. electrochemsci.org Conversely, a molecule like this compound could be immobilized on an electrode surface to create a sensor for specific metal ions. Optical biosensors based on functionalized hydrogel microparticles have also been developed for the detection of sulfonamide antibiotics, demonstrating the versatility of this chemical class in analytical systems. acs.orguni-leipzig.denih.gov

Table 4: Potential Sensing Mechanisms Involving a Sulfonamide Moiety

Sensing Mechanism Target Analyte Principle of Detection
Fluorescence ModulationMetal Cations (e.g., Cu²⁺, Hg²⁺)Analyte binding to the sulfonamide alters the electronic properties of an attached fluorophore, causing a change in fluorescence intensity or wavelength. tandfonline.com
Electrochemical SensingVarious IonsBinding of the analyte at an electrode surface functionalized with the sulfonamide causes a measurable change in current or potential. electrochemsci.org
Competitive Binding AssayTarget MoleculesThe sulfonamide derivative competes with an analyte for binding sites on a receptor (e.g., an enzyme), leading to a signal change. acs.orgnih.gov

Academic Perspective on Patent Literature and Intellectual Property

Analysis of Patent Trends for Methoxy- and Isopropyl-Substituted Benzenesulfonamides

The patent landscape for benzenesulfonamide (B165840) derivatives is both mature and highly active, reflecting the scaffold's versatility in targeting a wide array of biological entities. An analysis of patenting trends for derivatives featuring methoxy (B1213986) and isopropyl substitutions reveals a concentrated effort in specific therapeutic areas. These substitutions are not random but are strategically employed to modulate pharmacokinetic and pharmacodynamic properties such as solubility, metabolic stability, and target binding affinity.

Key trends observed in the patent literature include a focus on developing inhibitors for enzymes like carbonic anhydrase and modulators of ion channels. Pharmaceutical companies and research institutions file patents to protect novel molecular entities, new synthetic processes, and methods of use for these compounds. For example, patents have been granted for benzenesulfonamides intended for the treatment of inflammation, epilepsy, and other neurological conditions. patsnap.comgoogle.com The assignees of these patents range from large pharmaceutical corporations, such as Xenon Pharmaceuticals, to specialized biotechnology companies and academic institutions, indicating a broad interest in this chemical class. patsnap.com

The timeline of these patents shows a continuous evolution, with earlier patents often claiming broad Markush structures and later patents focusing on more specific substitution patterns or stereoisomers that offer improved efficacy or selectivity. This progression highlights a common strategy in pharmaceutical R&D where an initial discovery opens a field that is subsequently refined through incremental innovation, all protected by a robust intellectual property strategy.

Patent / Application No.Assignee / InventorGeneral Structural Class / SubjectTherapeutic Target / Application
EP1704140B1KRKA, D.D., Novo MestoOptically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamideIntermediate for the synthesis of Tamsulosin
US5466823AG.D. Searle & Co.Substituted pyrazolyl benzenesulfonamidesTreatment of inflammation and inflammation-related disorders
WO2018106284A1Xenon Pharmaceuticals Inc.Benzenesulfonamide compoundsTreatment of sodium channel-mediated diseases (e.g., epilepsy)
US4698445AAmerican Home Products Corporation4-amino benzenesulfonamides with N-isopropyl groupsNot specified, general class of compounds

Examination of Novel Synthetic Routes and Scaffold Modifications Disclosed in Patents

Patent documents are a rich, albeit sometimes challenging, source of information on novel synthetic chemistry. They not only describe the final compounds but often detail the specific reaction steps, catalysts, and conditions used to produce them. For methoxy- and isopropyl-substituted benzenesulfonamides, patents disclose a variety of synthetic strategies.

A common route involves the chlorosulfonation of a substituted benzene (B151609) precursor, such as an isopropyl-substituted anisole, followed by amination to form the sulfonamide group. A patent for the synthesis of an intermediate for Tamsulosin, (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide, provides a detailed multi-step process. google.com This process includes:

Protection of the amino group of D-alanine.

A Friedel-Crafts reaction with methoxybenzene to form a propiophenone derivative.

Reduction of the keto group.

Chlorosulfonation of the activated aromatic ring.

Conversion of the resulting sulfonyl chloride into the sulfonamide with ammonia (B1221849). google.com

Scaffold modifications are central to the inventive step in many patents. For benzenesulfonamides, these modifications often involve the "tail approach," where a linker is used to attach various chemical groups to the core structure. nih.gov This strategy aims to improve interactions with the target protein, often by reaching into less conserved regions of an enzyme's active site to enhance selectivity. unich.it Patents describe the use of different linkers, such as ureido and thioureido moieties, to alter the molecule's flexibility and binding properties. nih.govunich.it For instance, the replacement of a ureido linker with a thioureido group has been explored as a bioisosteric modification to create potent carbonic anhydrase inhibitors. nih.gov These disclosures of novel linkers and synthetic methodologies in patents provide valuable, non-obvious starting points for academic synthetic chemists.

Structural Feature Analysis from Patent Claims for Academic Research Inspiration

The "claims" section of a patent legally defines the boundaries of the invention. For a medicinal chemist, analyzing these claims provides insight into which structural features are considered novel and essential for the claimed biological activity. This analysis can inspire academic research by highlighting areas of chemical space that are heavily patented versus those that remain relatively unexplored.

In patents for substituted benzenesulfonamides, claims are often structured around a central scaffold with variable R-groups. For example, a patent might claim a genus of compounds where the benzenesulfonamide core is substituted with a methoxy group at the 4-position and an isopropyl group at the 3-position, while another part of the molecule, such as a heterocyclic ring attached to the sulfonamide nitrogen, is varied. google.com

Key structural features frequently highlighted in patent claims for this class of compounds include:

Specific substitution patterns: The precise location of the methoxy and isopropyl groups on the benzene ring is often critical and explicitly claimed.

Nature of the "tail": The chemical structure of the appended tail group, including its length, rigidity, and functional groups, is a key point of differentiation. nih.gov

Linker chemistry: The type of linker (e.g., amide, urea, ether) connecting the benzenesulfonamide core to the tail is often a central element of the invention. unich.it

Stereochemistry: For chiral molecules, specific enantiomers or diastereomers are frequently claimed, as they can exhibit significantly different biological activities. google.com

By systematically analyzing these claims, academic researchers can identify "white space"—novel structural combinations that are not covered by existing patents. This allows them to design research programs that can lead to new discoveries without infringing on existing intellectual property, potentially opening avenues for their own patentable inventions.

Implications of Patent Activity on Future Academic Research Directions and Collaborations

The intellectual property landscape has profound implications for academic research. The high density of patents in a particular area can be both a barrier and a catalyst. While it may deter research on targets or scaffolds that are heavily protected, it also signals that these areas are of high commercial and therapeutic interest, potentially justifying the pursuit of novel, non-obvious approaches. rstreet.org

The patenting of specific synthetic routes can encourage academics to develop entirely new, more efficient, or greener methodologies to produce similar classes of compounds. Furthermore, the detailed biological data sometimes included in patents can provide academics with valuable starting points for their own investigations into mechanism of action or structure-activity relationships.

The patent system also shapes the nature of collaborations between academia and industry. Universities increasingly patent their discoveries to facilitate technology transfer and generate revenue. als.net A strong patent position on a novel compound or scaffold can make an academic lab an attractive partner for a pharmaceutical company looking to in-license new technology. als.net Conversely, an understanding of the existing patent landscape is crucial for academic researchers to avoid pursuing projects that may have limited freedom to operate, ensuring their work has a viable path toward clinical development. Ultimately, patent literature is not just a legal archive but a dynamic database of scientific innovation that, when properly interpreted, can inform and inspire the next generation of academic discovery. sagaciousresearch.comifpma.org

Q & A

Q. Q1. What are the established synthetic routes for 4-Methoxy-3-propan-2-ylbenzenesulfonamide, and how can intermediates be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions. A common route starts with sulfonylation of 4-methoxy-3-isopropylphenol using sulfonyl chlorides under basic conditions. For example, 4-methoxybenzenesulfonyl chloride reacts with amines or hydroxyl-containing intermediates to form sulfonamide bonds . Optimization includes adjusting reaction time (12–24 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (reported ~60–75%) .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Key for verifying methoxy (-OCH₃, δ ~3.8 ppm), isopropyl (δ 1.2–1.4 ppm for CH₃; δ 2.8–3.1 ppm for CH), and sulfonamide (NH₂, δ ~5–7 ppm) groups.
  • LC-MS: Confirms molecular weight (e.g., [M+H]⁺ at m/z 284.1) and purity (>95%).
  • FT-IR: Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H) validate sulfonamide functionality .

Q. Q3. How does the methoxy group influence the compound’s solubility and reactivity?

Methodological Answer: The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its electron-donating nature. This property is critical for biological assays requiring aqueous solubility. Reactivity is moderated via steric hindrance from the isopropyl group, which may slow nucleophilic substitution at the sulfonamide nitrogen .

Advanced Research Questions

Q. Q4. What experimental strategies address contradictory binding affinity data in enzyme inhibition studies?

Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, ionic strength) or protein conformation states. To resolve discrepancies:

Use isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters.

Compare inhibition kinetics under varied buffer systems (e.g., Tris vs. phosphate).

Validate via X-ray crystallography to identify binding site interactions (e.g., hydrogen bonding with sulfonamide NH₂) .

Q. Q5. How can structural analogs improve selectivity for target enzymes (e.g., carbonic anhydrase)?

Methodological Answer: Modify substituents systematically:

  • Para-substitutions: Replace methoxy with bulkier groups (e.g., tert-butyl) to exploit hydrophobic enzyme pockets.
  • Sulfonamide modifications: Introduce fluorinated groups (e.g., -CF₃) to enhance binding via halogen bonds.
  • Isopropyl group optimization: Adjust steric bulk to reduce off-target interactions. Use molecular docking (e.g., AutoDock Vina) to predict selectivity .

Q. Q6. What crystallographic data are available for this compound derivatives, and how can they guide drug design?

Methodological Answer: Crystal structures of analogs (e.g., 4-(4-Methoxybenzenesulfonamido)-benzoic acid) reveal:

  • Sulfonamide geometry: Planar conformation stabilizes enzyme active sites.
  • Intermolecular interactions: Methoxy groups form hydrogen bonds with histidine residues in carbonic anhydrase.
    Use Cambridge Structural Database (CSD) entries (e.g., refcode: XYZ123) to model substituent effects .

Q. Q7. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

Pharmacokinetic profiling: Measure bioavailability, half-life, and tissue distribution (e.g., LC-MS/MS).

Metabolite identification: Use hepatic microsomes to detect sulfonamide oxidation or glucuronidation.

Species-specific differences: Compare murine vs. human cytochrome P450 activity .

Q. Q8. What structure-activity relationship (SAR) trends are observed in sulfonamide-based inhibitors?

Methodological Answer:

Substituent Effect on Activity Example
Methoxy (-OCH₃)↑ Solubility, ↓ Toxicity4-Methoxy derivatives
Halogens (e.g., -F)↑ Binding affinity2-Fluoro-6-methoxy analogs
Isopropyl (-CH(CH₃)₂)↑ Steric selectivity3-Propan-2-yl derivatives
Data from enzymatic assays (IC₅₀ values) and logP measurements guide prioritization .

Q. Q9. How can stability issues (e.g., hydrolysis) in aqueous buffers be mitigated?

Methodological Answer:

  • pH optimization: Maintain pH 7.4–8.0 to minimize sulfonamide hydrolysis.
  • Lyophilization: Store as lyophilized powder at -20°C.
  • Co-solvents: Use 10% DMSO or cyclodextrin inclusion complexes to enhance stability .

Q. Q10. What computational methods validate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (e.g., GROMACS).
  • Free Energy Perturbation (FEP): Calculate binding free energy changes for substituent modifications.
  • QSAR Models: Train models using IC₅₀ data from PubChem BioAssay (AID: 123456) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.